molecular formula C23H22BrFN4O B13118543 4-(4-Bromobenzyl)-7-(3-fluorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one

4-(4-Bromobenzyl)-7-(3-fluorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one

Cat. No.: B13118543
M. Wt: 469.3 g/mol
InChI Key: ZPWPCJCJGLNBLF-UHFFFAOYSA-N
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Description

4-(4-Bromobenzyl)-7-(3-fluorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of bromine and fluorine atoms, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromobenzyl)-7-(3-fluorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the intermediate compounds, such as 4-bromobenzyl bromide and 3-fluorobenzyl bromide. These intermediates are then subjected to nucleophilic substitution reactions with appropriate nucleophiles to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromobenzyl)-7-(3-fluorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The bromine and fluorine atoms in the compound make it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

4-(4-Bromobenzyl)-7-(3-fluorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which 4-(4-Bromobenzyl)-7-(3-fluorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets, altering their activity and thereby influencing various biochemical pathways.

Comparison with Similar Compounds

When compared to similar compounds, 4-(4-Bromobenzyl)-7-(3-fluorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one stands out due to its unique combination of bromine and fluorine atoms. Similar compounds include:

    4-Bromobenzyl derivatives: These compounds share the bromobenzyl group but may lack the fluorobenzyl group.

    3-Fluorobenzyl derivatives: These compounds contain the fluorobenzyl group but may not have the bromobenzyl group.

    Imidazo[1,2-a]pyrido[3,4-e]pyrimidin derivatives: These compounds have the same core structure but different substituents.

This uniqueness makes this compound a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C23H22BrFN4O

Molecular Weight

469.3 g/mol

IUPAC Name

7-[(4-bromophenyl)methyl]-11-[(3-fluorophenyl)methyl]-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one

InChI

InChI=1S/C23H22BrFN4O/c24-18-6-4-16(5-7-18)14-29-22(30)20-15-27(13-17-2-1-3-19(25)12-17)10-8-21(20)28-11-9-26-23(28)29/h1-7,12H,8-11,13-15H2

InChI Key

ZPWPCJCJGLNBLF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1N3CCN=C3N(C2=O)CC4=CC=C(C=C4)Br)CC5=CC(=CC=C5)F

Origin of Product

United States

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